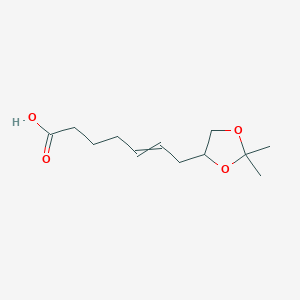
7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid: is an organic compound characterized by a dioxolane ring attached to a heptenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid typically involves the formation of the dioxolane ring followed by the attachment of the heptenoic acid chain. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate heptenoic acid derivative under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the heptenoic acid chain.
Reduction: Reduction reactions can target the double bond, converting it to a single bond and forming a saturated derivative.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Products include epoxides and diols.
Reduction: The major product is the saturated heptanoic acid derivative.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it is used to study the effects of dioxolane-containing compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The heptenoic acid chain can also interact with lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methylamine
Uniqueness: 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid is unique due to the presence of both the dioxolane ring and the heptenoic acid chain, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
190390-46-6 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
7-(2,2-dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-12(2)15-9-10(16-12)7-5-3-4-6-8-11(13)14/h3,5,10H,4,6-9H2,1-2H3,(H,13,14) |
Clave InChI |
WVEYOXJBIZREAX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CC=CCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


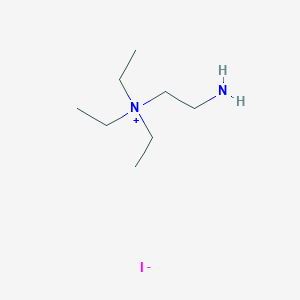
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)

![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
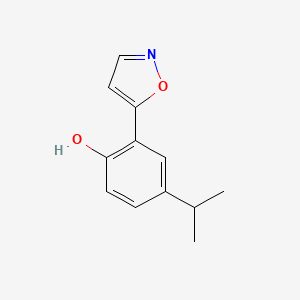

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
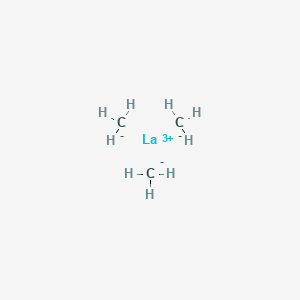
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
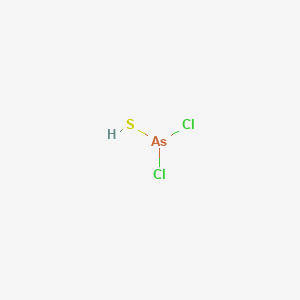
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

